molecular formula C20H26N2O2 B1245232 Raumacline

Raumacline

Cat. No.: B1245232
M. Wt: 326.4 g/mol
InChI Key: HJYHBSXUKUQLLJ-SPDOYUGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raumacline is a natural product found in Rauvolfia serpentina with data available.

Scientific Research Applications

Alkaloids from Rauwolfia serpentina Cell Cultures

Raumacline, a group of new alkaloids, was isolated from Rauwolfia serpentina cell suspensions fed with high levels of ajmaline. This study provided essential prerequisites for further research into their biosynthesis at the enzymatic level (Endreß et al., 1993).

Enzymatic Biosynthesis of this compound

The indole alkaloid this compound is biosynthesized from ajmaline in cell suspensions of Rauwolfia serpentina. This process involves two enzymes: a cell wall-bound peroxidase and a NADPH2-dependent reductase, revealing important details about its enzymatic pathway (Obitz et al., 1995).

Isolation of a New Indole Alkaloid from Rauvolfia serpentina

A study successfully isolated a new monoterpenoid indole alkaloid, closely related to the this compound group, from the hairy root culture of Rauvolfia serpentina. This discovery contributes to understanding the naturally occurring alkaloids of the this compound group (Sheludko et al., 2002).

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,12S,13S,14R,17S,18S)-17-ethyl-3-methyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-14-ol

InChI

InChI=1S/C20H26N2O2/c1-3-11-10-24-20(23)18-13(11)8-16-19-14(9-15(18)21-16)12-6-4-5-7-17(12)22(19)2/h4-7,11,13,15-16,18,20-21,23H,3,8-10H2,1-2H3/t11-,13+,15+,16+,18+,20-/m1/s1

InChI Key

HJYHBSXUKUQLLJ-SPDOYUGHSA-N

Isomeric SMILES

CC[C@@H]1CO[C@H]([C@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3)C5=CC=CC=C5N4C)O

Canonical SMILES

CCC1COC(C2C1CC3C4=C(CC2N3)C5=CC=CC=C5N4C)O

Synonyms

raumacline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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